![molecular formula C22H16ClFN4O2S B2592596 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1357865-62-3](/img/structure/B2592596.png)
2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazole ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is often solved using direct methods by employing software like SHELXS-97 and the refinement against F2 is carried out using SHELXL-18 .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, 2-Chloro-6-fluorobenzyl chloride was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, 2-Chloro-6-fluorobenzyl chloride, a related compound, is a liquid at room temperature with a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Cancer Treatment (CDK2 Inhibition)
Antifungal Properties
Antiparasitic Agents
Cell Cycle Modulation
Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
The primary target of 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione affects the cell cycle progression pathway . This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .
Pharmacokinetics
The compound’s potent activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within cells .
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazoles are vast. They have found numerous applications in medicinal chemistry and continue to be a topic of active research . For example, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective antagonists which could be further developed to assess their potential for treatment of neurodegenerative disorders such as Parkinson’s disease .
properties
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S/c23-16-7-4-8-17(24)15(16)13-27-22(30)28-18-10-12-31-19(18)20(29)26(21(28)25-27)11-9-14-5-2-1-3-6-14/h1-8,10,12H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOFJNIZUXKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.